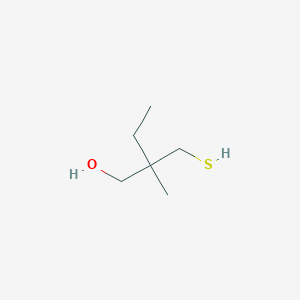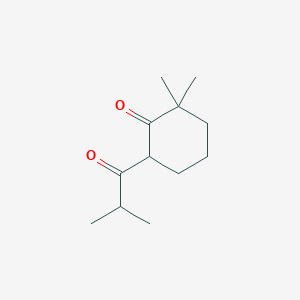
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₂₀O₂ It is a cyclohexanone derivative characterized by the presence of two methyl groups at the 2-position and a 2-methylpropanoyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the core structure.
Alkylation: The 2-position of cyclohexanone is alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride.
Acylation: The resulting 2,2-dimethylcyclohexanone is then subjected to acylation using 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 2-methylpropanoyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are subject to ongoing research.
類似化合物との比較
Similar Compounds
2,2-Dimethylcyclohexanone: Lacks the 2-methylpropanoyl group at the 6-position.
6-Methyl-2,2-dimethylcyclohexanone: Similar structure but with a different substituent at the 6-position.
Uniqueness
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one is unique due to the presence of both the 2,2-dimethyl and 2-methylpropanoyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
2,2-dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(2)10(13)9-6-5-7-12(3,4)11(9)14/h8-9H,5-7H2,1-4H3 |
InChIキー |
MWSUUHCROQMIQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1CCCC(C1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


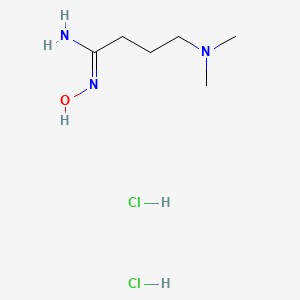


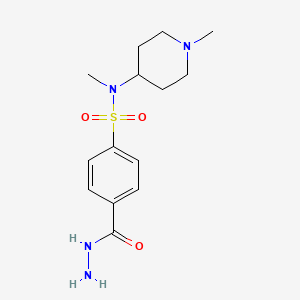

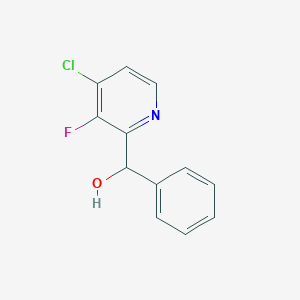

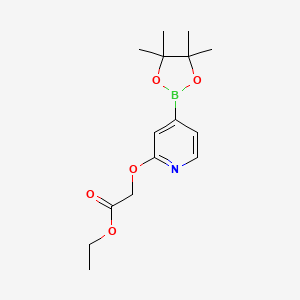
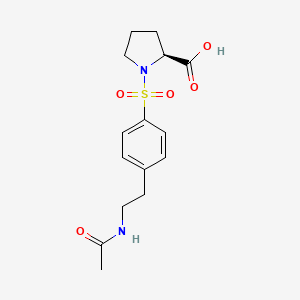
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
